t-Butoxycarbonyl-PEG1-NHS ester
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Overview
Description
t-Butoxycarbonyl-PEG1-NHS ester is a compound that contains a t-butoxycarbonyl (t-boc) protecting group and an N-hydroxysuccinimide (NHS) ester moiety. The t-boc group is removed under acidic conditions, while the NHS ester reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, at neutral or slightly basic conditions to form a covalent bond . The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butoxycarbonyl-PEG1-NHS ester typically involves the reaction of t-butoxycarbonyl-protected PEG with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
t-Butoxycarbonyl-PEG1-NHS ester primarily undergoes substitution reactions. The NHS ester moiety reacts with primary amines to form stable amide bonds. The t-boc protecting group can be removed under acidic conditions to expose the free amine group for further reactions .
Common Reagents and Conditions
Reagents: Primary amines, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dichloromethane.
Conditions: Neutral or slightly basic conditions for NHS ester reactions; acidic conditions for t-boc deprotection
Major Products
The major products formed from the reactions of this compound include amide-linked conjugates with primary amines and deprotected PEG derivatives after t-boc removal .
Scientific Research Applications
t-Butoxycarbonyl-PEG1-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of advanced materials and surface coatings.
Mechanism of Action
The mechanism of action of t-Butoxycarbonyl-PEG1-NHS ester involves the formation of covalent bonds with primary amines through the NHS ester moiety. This reaction is highly specific and efficient, allowing for the targeted modification of biomolecules and surfaces. The t-boc group serves as a protecting group that can be removed under acidic conditions to expose the free amine group for further conjugation .
Comparison with Similar Compounds
Similar Compounds
- t-Butoxycarbonyl-PEG2-NHS ester
- t-Butoxycarbonyl-PEG3-NHS ester
- Methoxy-PEG-NHS ester
Uniqueness
t-Butoxycarbonyl-PEG1-NHS ester is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. The t-boc protecting group offers additional versatility in synthetic applications, allowing for controlled deprotection and subsequent reactions .
Properties
IUPAC Name |
tert-butyl 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO7/c1-14(2,3)21-12(18)6-8-20-9-7-13(19)22-15-10(16)4-5-11(15)17/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCYHIBRCGKAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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